4-(3-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Chemical Structure and Properties The compound 4-(3-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Molecular Formula: C₂₀H₂₀BrN₃O₂; Molecular Weight: 414.3 g/mol) is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-bromophenyl group at position 4, a 3,4-dimethylphenyl carboxamide at position 5, and a methyl group at position 6. The compound exists as a racemic mixture, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-11-7-8-16(9-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZXNLTZJZAQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has gained attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-bromobenzaldehyde with 3,4-dimethylaniline to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. The precise mechanisms are still being elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
- Receptor Modulation : It may interact with receptors that play roles in cellular responses.
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For example, compounds similar to the one under review have been shown to induce apoptosis in cancer cell lines at low concentrations.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | CDK Inhibition |
| Compound B | HeLa | 0.3 | Apoptosis Induction |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Initial studies suggest that compounds within this structural class may possess antimicrobial properties against various pathogens. The binding affinity to bacterial proteins has been explored through molecular docking studies.
Case Studies
-
Study on Kinase Inhibition :
A study investigated the effects of similar tetrahydropyrimidine compounds on various kinases. It was found that certain derivatives exhibited selective inhibition against CDK4 and CDK6, leading to cell cycle arrest in tumor cells. -
In Vitro Cytotoxicity Assays :
Cytotoxicity assays conducted on multiple cancer cell lines demonstrated that the compound exhibited significant growth inhibition compared to control groups.
Table 2: Summary of Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Kinase Inhibition | Selective inhibition of CDK4/6 |
| Study 2 | Cytotoxicity Assays | Significant growth inhibition observed |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Bromophenyl Positional Isomers
- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Differs in the bromine position (4- vs. 3-bromophenyl) and functional group (carboxylate ester vs. carboxamide).
- Exhibits moderate cytotoxicity (IC₅₀ = 15.7 µM) in tumor cell lines, attributed to the 4-bromophenyl group enhancing hydrophobic interactions .
- The carboxamide group in the target compound may improve solubility and hydrogen bonding compared to the ester derivative.
- Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Shares the 3-bromophenyl substituent but replaces the carboxamide with an ethyl ester.
Thioxo vs. Oxo Derivatives
- 4-(3-Bromophenyl)-6-methyl-N-(4,5,6,7-tetrahydro-3a,7a-dihydro-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():
- Replaces the 2-oxo group with a thioxo moiety.
- Thioxo derivatives often exhibit altered electronic properties and binding affinities due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. This may reduce metabolic stability but enhance interactions with sulfur-rich enzyme active sites .
Carboxamide Substituents
- N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():
Key Observations :
- Carboxamide vs. Ester : The carboxamide group enhances hydrogen bonding capacity, which may improve target affinity but reduce metabolic stability compared to ester derivatives.
- Thioxo Substitution : While thioxo derivatives may exhibit stronger enzyme interactions, they are prone to oxidation, reducing in vivo stability .
Q & A
Q. Key Considerations :
- Solvent selection (e.g., ethanol, DMF) and temperature control are critical for yield optimization.
- Purity is verified using HPLC or TLC, with final characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be optimized to address low cyclization yields in the synthesis?
Answer:
Low yields during cyclization often arise from steric hindrance or electronic effects of substituents. Optimization strategies include:
- Catalyst Screening : Employ Lewis acids (e.g., BF-EtO) or ionic liquids to enhance electrophilicity of the carbonyl group.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours conventional) and improves regioselectivity.
- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify energy barriers in cyclization pathways. Software like Gaussian or ORCA can guide solvent/catalyst selection .
Data Contradiction Analysis :
If yields vary between batches, conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and impurity profiles via LC-MS .
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
- NMR Spectroscopy :
- H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl; methyl groups at δ 2.1–2.5 ppm).
- C NMR identifies carbonyl resonances (C=O at δ 165–175 ppm) and quaternary carbons.
- FT-IR : Validates amide C=O stretch (~1680 cm) and N-H bending (~3300 cm).
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]) and fragments (e.g., loss of CO or Br groups) .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions in biological assays (e.g., IC variability) may arise from:
- Assay Conditions : Differences in cell lines, serum concentration, or incubation time. Validate using standardized protocols (e.g., NCI-60 panel for cytotoxicity).
- Solubility Limitations : Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS).
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cellular viability assays (MTT/XTT) to distinguish direct target effects from off-target toxicity .
Q. Example Workflow :
Reproduce the original study’s experimental conditions.
Perform dose-response curves with triplicate technical/biological replicates.
Use cheminformatics tools (e.g., SwissADME) to assess bioavailability and rule out false positives .
Advanced: What computational strategies are effective for predicting this compound’s reactivity and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with biological targets (e.g., cyclooxygenase-2 or EGFR kinase). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with bromophenyl/methyl substituents .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA).
- Reactivity Prediction : Apply Fukui indices (via DFT) to identify electrophilic/nucleophilic sites for derivatization .
Basic: What are potential biological targets inferred from structural analogs?
Answer:
- Anti-inflammatory Targets : The carboxamide and bromophenyl moieties are associated with COX-2 inhibition, as seen in analogs like celecoxib.
- Anticancer Targets : The tetrahydropyrimidine scaffold mimics kinase inhibitors (e.g., imatinib) targeting Bcr-Abl or EGFR.
- Antimicrobial Activity : Thioxo derivatives (e.g., 2-thioxo analogs) show enhanced binding to bacterial dihydrofolate reductase (DHFR) .
Methodological Note :
For synthesis and characterization, prioritize peer-reviewed protocols over vendor data (e.g., PubChem or university publications). Avoid commercial sources like BenchChem due to insufficient validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
